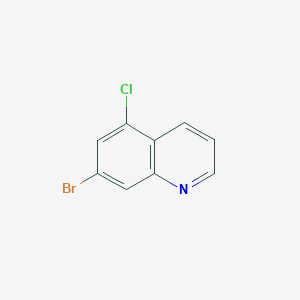

7-Bromo-5-chloroquinoline

Description

Historical Context and Significance of the Quinoline (B57606) Nucleus in Bioactive Compounds

The history of the quinoline nucleus in medicine is intrinsically linked to the discovery and use of quinine, an alkaloid isolated from the bark of the Cinchona tree in 1820. nih.gov Quinine's efficacy in treating malaria established the quinoline scaffold as a critical pharmacophore. nih.govbohrium.com This early success spurred extensive research into synthetic quinoline derivatives, leading to the development of a wide array of bioactive compounds with diverse therapeutic applications. rsc.orgorientjchem.org

The quinoline ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. bohrium.comnih.gov Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects. orientjchem.orgacs.orgrsc.org This wide range of bioactivity has solidified the quinoline nucleus as a perpetual and multipurpose framework in the design of novel therapeutic agents. nih.gov

Several clinically significant drugs are based on the quinoline core. For instance, chloroquine (B1663885) and mefloquine (B1676156) are synthetic antimalarial drugs that followed the legacy of quinine. rsc.org In the realm of oncology, compounds like camptothecin (B557342) and its derivatives, which feature a quinoline backbone, have shown potent antitumor activity. nih.gov The fluoroquinolones, such as ciprofloxacin, represent a major class of antibacterial agents. rsc.org The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a subject of continuous interest in medicinal chemistry. orientjchem.orgneliti.com

Rationale for Halogen Substitution in Quinoline Derivatives for Enhanced Pharmacological Profiles

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline scaffold is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of the parent compound. orientjchem.orgresearchgate.net Halogenation can significantly influence a molecule's physicochemical and biological characteristics, leading to an enhanced therapeutic profile. mdpi.comijres.org

One of the primary reasons for halogen substitution is to improve a compound's lipophilicity. orientjchem.orgresearchgate.net Increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for treating central nervous system disorders. mdpi.com Halogens can also alter the electronic properties of the quinoline ring, which can in turn affect the molecule's binding affinity to its biological target. researchgate.netijres.org For example, the presence of a halogen can create halogen bonds, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. ijres.org

Furthermore, halogen substitution can impact a compound's metabolic stability. By blocking sites susceptible to metabolic degradation, halogens can prolong the half-life of a drug, leading to a more favorable pharmacokinetic profile. mdpi.com The position of the halogen on the quinoline ring is critical, as different substitution patterns can lead to vastly different biological activities. orientjchem.org For instance, studies on various quinoline derivatives have shown that the presence and location of a halogen can significantly influence their anticancer, antimalarial, and antibacterial activities. orientjchem.org The strategic placement of halogens is therefore a key tool in the rational design of more potent and effective quinoline-based drugs. researchgate.netmdpi.com

Overview of 7-Bromo-5-chloroquinoline as a Key Intermediate and Research Subject in Heterocyclic Chemistry

This compound is a dihalogenated quinoline derivative that serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. google.comdakenchem.com Its structure, featuring both a bromine and a chlorine atom at specific positions on the quinoline ring, provides multiple reactive sites for further chemical modifications. The bromine atom at the 7-position and the chlorine atom at the 5-position can be selectively targeted in various chemical reactions, allowing for the construction of a diverse range of substituted quinoline derivatives. google.com

The utility of this compound as a synthetic building block is highlighted by its role in the preparation of various pharmacologically active molecules. google.com For example, the bromine atom can serve as a leaving group in cross-coupling reactions, enabling the introduction of different functional groups at the 7-position. chemicalbook.com Similarly, the chlorine atom can be displaced by nucleophiles to introduce substituents at the 5-position. This versatility makes this compound a key starting material for creating libraries of novel compounds for drug discovery programs. dakenchem.com

Research in heterocyclic chemistry often utilizes compounds like this compound to explore structure-activity relationships (SAR). orientjchem.org By systematically modifying the structure of this intermediate and evaluating the biological activity of the resulting derivatives, chemists can gain insights into the structural requirements for a desired pharmacological effect. The synthesis of related compounds, such as 7-bromo-5-methoxyquinoline (B1376925), further underscores the importance of dihalogenated quinolines as versatile precursors in medicinal chemistry research. google.com

Below are tables detailing the properties and related compounds of this compound.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1215767-84-2 | C₉H₅BrClN | 242.5 |

| 5-Bromo-2-chloroquinoline | 99455-13-7 | C₉H₅BrClN | 242.5 |

| 6-Bromo-4-chloroquinoline | 65340-70-7 | C₉H₅BrClN | 242.5 |

| 7-Bromo-4-chloroquinoline | 75090-52-7 | C₉H₅BrClN | 242.5 |

| 2-Bromo-7-chloroquinoline | 1044764-18-2 | C₉H₅BrClN | 242.5 |

| 7-Bromo-2-chloroquinoline | 80233-72-9 | C₉H₅BrClN | 242.5 |

| 7-Bromo-5-chloro-8-hydroxyquinoline | 130-26-7 | C₉H₅BrClNO | 258.5 |

| 7-Allyl-8-(benzyloxy)-5-chloroquinoline | 1009842-68-5 | C₁₉H₁₆ClNO | 309.8 |

| 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline | Not Available | C₁₁H₄BrCl₂N₃ | 328.98 |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quinine |

| Chloroquine |

| Mefloquine |

| Camptothecin |

| Ciprofloxacin |

| 7-bromo-5-methoxyquinoline |

| 5-Bromo-2-chloroquinoline |

| 6-Bromo-4-chloroquinoline |

| 7-Bromo-4-chloroquinoline |

| 2-Bromo-7-chloroquinoline |

| 7-Bromo-2-chloroquinoline |

| 7-Bromo-5-chloro-8-hydroxyquinoline |

| 7-Allyl-8-(benzyloxy)-5-chloroquinoline |

| 7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline |

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClN |

|---|---|

Molecular Weight |

242.50 g/mol |

IUPAC Name |

7-bromo-5-chloroquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H |

InChI Key |

QRSWXWWDBKQHIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)Br)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Bromo 5 Chloroquinoline and Its Structural Analogues

Direct Halogenation and Regioselective Synthesis Strategies

The introduction of halogen atoms onto the quinoline (B57606) core is a primary step in the synthesis of compounds like 7-Bromo-5-chloroquinoline. This is typically achieved through electrophilic aromatic substitution, where controlling the position of substitution (regioselectivity) is a significant chemical challenge.

Electrophilic Aromatic Substitution Approaches

Electrophilic substitution on the quinoline ring system is a complex process. The nitrogen atom in the heterocyclic ring deactivates it towards electrophilic attack compared to the carbocyclic (benzene) ring. researchgate.netuomustansiriyah.edu.iq Consequently, electrophilic substitution reactions, such as halogenation, preferentially occur on the benzene (B151609) ring, primarily at the C5 and C8 positions. researchgate.netuomustansiriyah.edu.iqimperial.ac.ukuop.edu.pk

Vigorous reaction conditions are often necessary to achieve substitution. uop.edu.pk For instance, the nitration of quinoline requires fuming nitric acid in the presence of fuming sulfuric acid. uomustansiriyah.edu.iquop.edu.pk Similarly, direct halogenation often involves potent halogenating agents and acidic conditions. The reaction proceeds via an electrophilic attack on the quinolinium cation, the protonated form of quinoline present in strong acids. pjsir.orgpjsir.org This directs the incoming electrophile to the 5- and 8-positions. pjsir.orgpjsir.org

The synthesis of di- and tri-substituted haloquinolines can be achieved through sequential halogenation steps. For example, the bromination of 8-substituted quinolines can yield mono- and di-bromo derivatives depending on the reaction conditions and the amount of brominating agent used. acgpubs.org

Control of Regioselectivity in Quinoline Halogenation

Achieving a specific substitution pattern like the 7-bromo-5-chloro arrangement requires careful control over the reaction sequence and conditions. The directing effects of substituents already present on the ring are paramount.

One strategy involves using a pre-existing substituent to direct the halogenation. For example, an 8-amido group on the quinoline ring can direct halogenation specifically to the C5 position. rsc.org Similarly, metal-free methods have been developed for the regioselective C5-halogenation of a variety of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.orgnih.gov This method is notable for its operational simplicity and high regioselectivity. rsc.orgnih.gov

For the synthesis of 5,8-dihaloquinolines, a mixture of quinoline and silver sulphate in sulfuric acid can be treated with a halogen. pjsir.orgpjsir.org For example, using dry chlorine gas results in a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org By adjusting the reaction time and reagent proportions, the formation of the dichloro-product can be favored. pjsir.org A similar approach using iodine yields the corresponding iodo- and diiodo-quinolines. pjsir.org

The table below summarizes outcomes of direct halogenation on the quinoline ring under various conditions.

| Starting Material | Reagents | Key Conditions | Products | Yield | Reference(s) |

| Quinoline | Dry Cl₂, Ag₂SO₄, H₂SO₄ | Room Temperature | 5-chloroquinoline, 8-chloroquinoline, 5,8-dichloroquinoline | 17%, 21%, 32% | pjsir.org |

| Quinoline | I₂, Ag₂SO₄, H₂SO₄ | 150-200°C | 5-iodoquinoline, 8-iodoquinoline, 5,8-diiodoquinoline | 20%, 18%, 35% | pjsir.org |

| 8-Amidoquinolines | CuX, NFSI | Mild Conditions | C5-halogenated 8-amidoquinolines | Moderate to Excellent | rsc.org |

| 8-Substituted Quinolines | Trihaloisocyanuric Acid | Room Temperature, Air | C5-halogenated products | Good to Excellent | rsc.orgnih.gov |

| 8-Methoxyquinoline | Br₂ (variable eq.) | CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

Multicomponent Reaction (MCR) Pathways to Quinoline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules like substituted quinolines. researchgate.netrsc.orgrsc.org These methods allow for the rapid construction of diverse quinoline scaffolds from simple starting materials. rsc.org

Povarov Reaction and Related Cycloadditions

The Povarov reaction is a classic MCR that involves a formal [4+2] cycloaddition between an aromatic imine and an alkene to produce a quinoline. wikipedia.org The imine is typically formed in situ from an aniline (B41778) and an aldehyde. wikipedia.org The alkene component must be electron-rich, such as an enol ether. wikipedia.org Lewis acids are often required to activate the imine for the cycloaddition. wikipedia.org

Variations of the Povarov reaction have expanded its scope significantly. For instance, molecular iodine can mediate a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.org This method is notable for being metal-free and tolerating a range of functional groups, including halogens. organic-chemistry.org Another novel iodine-mediated Povarov reaction uses arylacetylenes and anilines to produce 2,4-substituted quinolines. acs.orgacs.org

Catalyst-Mediated MCRs for Complex Quinoline Scaffolds

A wide array of catalysts have been employed to facilitate MCRs for quinoline synthesis, enabling the creation of complex substitution patterns. These catalysts can be metal-based or organic. rsc.org

For example, copper(II) triflate has been used to catalyze a three-component reaction between anilines, aldehydes, and alkynes, providing a straightforward synthesis of alkyl-substituted quinolines without the need for a solvent or inert atmosphere. acs.org Iron-catalyzed reactions have also proven effective for generating quinoline structures from readily available starting materials. rsc.org Zinc-based metal-organic frameworks (MOFs) have been utilized as reusable catalysts for the three-component coupling of aromatic amines, aldehydes, and alkynes under solvent-free conditions to yield 2,4-disubstituted quinolines. rsc.org

These catalyst-mediated MCRs are highly valuable as they often proceed with high efficiency and allow for the incorporation of diverse functional groups, which is essential for building libraries of complex quinoline derivatives. researchgate.netrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for C-X Bond Functionalization

Once a dihaloquinoline scaffold such as this compound is synthesized, the carbon-halogen (C-X) bonds serve as versatile handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which couples an organic halide with an organoboron compound, is a widely used method for this purpose. thieme-connect.com Palladium-on-charcoal (Pd/C) in combination with a phosphine (B1218219) ligand has been shown to be an effective catalyst system for the Suzuki-Miyaura coupling of haloquinolines. nih.gov The choice of phosphine ligand can be critical, with sterically hindered ligands sometimes being necessary for less reactive chloroquinolines. nih.gov

The differential reactivity of C-Br and C-Cl bonds can be exploited for regioselective functionalization. Generally, a C-Br bond is more reactive than a C-Cl bond in palladium-catalyzed couplings. This allows for selective reaction at the C7-bromo position of this compound while leaving the C5-chloro position intact for subsequent transformations. Similarly, in 2,4-dihaloquinolines, regioselective cross-coupling can be achieved. researchgate.net For example, the palladium-catalyzed reaction of 2-bromo-4-iodoquinoline (B1625408) provides 4-substituted 2-bromoquinoline (B184079) derivatives, demonstrating the higher reactivity of the C-I bond. researchgate.net

Other important cross-coupling reactions applicable to haloquinolines include the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) reactions, each providing a distinct pathway to functionalized quinoline derivatives. researchgate.net Nickel catalysts have also been employed to facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.org

The table below provides examples of cross-coupling reactions on haloquinolines.

| Haloquinoline Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference(s) |

| Bromoquinolines | Arylboronic Acids | Pd/C, PPh₃ | Suzuki-Miyaura | Arylquinolines | nih.gov |

| 6-Chloroquinoline (B1265530) | Arylboronic Acids | Pd/C, 2-(dicyclohexylphosphino)biphenyl | Suzuki-Miyaura | 6-Arylquinoline | nih.gov |

| 2-Bromo-4-iodoquinoline | Various Organometallics | Palladium complex | Cross-Coupling | 4-Substituted-2-bromoquinoline | researchgate.net |

| Quinolines (via N-acyliminium ion) | Aryl Boronic Acids | Ni(0) | C-C Coupling | Aryl-substituted Dihydroquinolines | rsc.org |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orgvedantu.comlibretexts.org In the context of dihaloquinolines like this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-I bond is the most reactive, followed by C-Br, and then C-Cl, a trend that correlates with the bond dissociation energies. researchgate.netresearchgate.net

This selectivity enables the sequential arylation of dihaloquinolines. For instance, in 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline, the Suzuki-Miyaura reaction can be controlled to achieve site-selective arylation, with the first substitution occurring at the more reactive C-5 position, followed by the C-7 position. researchgate.net This principle of selective reactivity is applicable to this compound, where the C-Br bond at the 7-position would be expected to react preferentially over the C-Cl bond at the 5-position.

Researchers have successfully performed successive Suzuki reactions on 4,6-dihaloquinolines to produce diarylquinolines in near-quantitative yields without isolating the monoarylated intermediate. researchgate.net This highlights the potential for creating diverse molecular architectures from a single dihaloquinoline precursor. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For example, Pd(PPh₃)₄ has been used as a catalyst with potassium carbonate as the base in DMF. researchgate.net

| Dihaloquinoline Substrate | Reactive Positions | Order of Reactivity | Key Findings |

|---|---|---|---|

| 4,6-Dihaloquinolines | C-4, C-6 | I > Br > Cl | Successive replacement of halogens is possible, allowing for the synthesis of diarylquinolines. researchgate.net |

| 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline | C-5, C-7, C-8 | C-5 > C-7 > C-8 | Excellent site-selectivity is achieved, with sequential attacks at positions 5, 7, and 8. researchgate.net |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. nih.gov This reaction is instrumental in the alkynylation of quinolines. Similar to the Suzuki coupling, the Sonogashira reaction can exhibit high chemoselectivity with dihaloquinolines, enabling the preferential reaction at the more labile C-Br bond over the C-Cl bond. researchgate.net

For example, the Sonogashira-Hagihara alkynylation of 4-chloro-6-iodo(bromo)quinolines has been shown to be highly regioselective, yielding 6-alkynyl-4-chloroquinolines in high yields (90-100%). researchgate.net This selectivity is attributed to the greater reactivity of the aryl-iodo and aryl-bromo bonds towards oxidative addition with the palladium catalyst compared to the aryl-chloro bond. researchgate.net This allows for the introduction of an alkyne group at the 7-position of this compound while leaving the C-5 chloro substituent intact for subsequent functionalization.

Recent advancements have focused on developing copper-free Sonogashira reactions to create more environmentally friendly and economically viable processes. nih.gov These methods often employ palladium nanoparticles or specialized ligands. Microwave-assisted Sonogashira reactions have also gained traction, significantly reducing reaction times. mdpi.com For instance, the coupling of various phenyl iodides with phenylacetylene (B144264) using a palladium-modified mesoporous material (Pd-MCM-41) under microwave irradiation was completed in just 40 minutes. mdpi.com

A domino C-N coupling/hydroamination/C-H arylation reaction following a site-selective Sonogashira reaction of 3,4-dihaloquinolines has been developed for the synthesis of quinolino[3',4':4,5]pyrrolo[1,2-f] derivatives, showcasing the synthetic utility of sequential coupling reactions. x-mol.com

Palladium-Catalyzed C-N and C-S Coupling Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgnumberanalytics.comjk-sci.com This reaction is a cornerstone of modern organic synthesis and is highly applicable to the functionalization of haloquinolines. numberanalytics.com The selectivity observed in Suzuki and Sonogashira couplings also applies here, allowing for the selective amination at the C-7 position of this compound.

Studies on the Pd-catalyzed amination of various dichloroquinolines have demonstrated that the reaction's selectivity and yield are influenced by the position of the chlorine atoms and the steric bulk of the amine. researchgate.net For instance, the amination of 4,8- and 4,7-dichloroquinolines provided better yields of the monoaminated products compared to 2,6- and 2,8-dichloroquinolines. researchgate.net The choice of phosphine ligand, such as BINAP or DavePhos, is critical for the success of the reaction, especially with hindered amines. researchgate.net

Palladium-catalyzed C-S cross-coupling reactions are a reliable method for synthesizing aryl thioethers. nih.gov Mechanistic studies indicate that the elementary steps of the catalytic cycle have low activation barriers, allowing these reactions to proceed under mild conditions. nih.gov The use of biaryl monophosphine ligands has been shown to form highly effective catalysts for C-S coupling, even at room temperature with soluble bases. nih.gov This methodology can be applied to this compound to introduce thioether functionalities, again with expected selectivity for the C-7 position.

| Reaction Type | Substrate Example | Catalyst/Ligand System | Key Observation |

|---|---|---|---|

| Buchwald-Hartwig Amination | Dichloroquinolines | Pd(0) / BINAP, DavePhos | Selectivity and yield are dependent on the substitution pattern of the quinoline and the steric hindrance of the amine. researchgate.net |

| C-S Coupling | Aryl Halides | Pd(0) / Biaryl Monophosphine Ligands | Effective catalysis under mild conditions, including room temperature, is achievable. nih.gov |

Nucleophilic Substitution and Derivatization Strategies

Halogen atoms on the quinoline ring, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution. arsdcollege.ac.inuoanbar.edu.iq However, halogens on the benzene ring portion are generally less reactive. The electron-withdrawing nature of the nitrogen atom activates the pyridine (B92270) ring towards nucleophilic attack. uoanbar.edu.iq

Amination Reactions of Halogenated Quinolines

Direct nucleophilic amination of haloquinolines can be challenging. mdpi.org However, under specific conditions, it is a viable method for introducing amino groups. The reactivity of haloquinolines towards nucleophiles is significantly enhanced when the halogen is at the 2- or 4-position. arsdcollege.ac.in For this compound, direct nucleophilic amination would be less facile compared to its 2- or 4-halo isomers.

An alternative route to aminoquinolines involves the azidation of the haloquinoline followed by reduction. For example, reacting dihaloquinolines with sodium azide (B81097) can lead to the selective formation of an azidoquinoline, which can then be reduced to the corresponding aminoquinoline. mdpi.org Kinetic studies have shown that the γ-chloro atom (position 4) of dichloroquinolines is more reactive towards nucleophiles than the α-chloro atom (position 2). mdpi.org

Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the direct amination of electron-deficient aromatic rings, such as nitroquinolines. mdpi.com This reaction involves the addition of a nucleophile to form a sigma-complex, followed by the elimination of a leaving group from the nucleophile.

Hydroxylation and Alkoxylation Methods

Halogens on the quinoline ring can be displaced by oxygen nucleophiles to form hydroxylated or alkoxylated derivatives. Similar to amination, this nucleophilic substitution is more facile at the 2- and 4-positions. iust.ac.ir Direct hydroxylation of quinoline can be achieved at high temperatures with potassium hydroxide (B78521) to yield 2-quinolone. iust.ac.ir

For less reactive positions like C-5 and C-7, harsher conditions or catalytic methods may be required. A patented method describes the synthesis of 7-bromo-5-methoxyquinoline (B1376925) from 5,7-dibromoquinoline (B1595614) by reaction with sodium methoxide. google.com This indicates that nucleophilic substitution of a bromine atom at the 5-position by a methoxy (B1213986) group is possible, suggesting that the chlorine at C-5 in this compound could potentially be substituted by an alkoxide under suitable conditions, likely requiring more forcing conditions than substitution at the C-7 position.

Green Chemistry Innovations in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for quinoline synthesis. benthamdirect.comacs.orgacs.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. benthamdirect.com

Microwave-assisted synthesis (MAS) has emerged as a key technology in green organic chemistry. acs.orgnih.gov The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and often leads to cleaner reactions compared to conventional heating methods. acs.orgnih.gov Microwave-assisted methods have been successfully applied to various quinoline syntheses, including multicomponent reactions to form complex fused heterocyclic systems. acs.orgrsc.orglew.ro

The use of greener solvents, such as water or ethanol, and catalyst-free conditions are also central to green quinoline synthesis. ijpsjournal.comorganic-chemistry.orgresearchgate.net The Friedländer synthesis, a classic method for preparing quinolines, has been adapted to run efficiently in water at moderate temperatures without the need for a catalyst. organic-chemistry.org This approach not only simplifies the procedure but also aligns with the principles of green chemistry by avoiding toxic solvents and catalysts. organic-chemistry.org

Furthermore, the development of recyclable catalysts, such as nanocatalysts, is a growing area of research. acs.org These catalysts offer high efficiency and can be easily recovered and reused, reducing waste and cost. Ionic liquids and deep eutectic solvents are also being explored as environmentally benign reaction media. ijpsjournal.com

| Green Chemistry Principle | Methodology | Example | Advantages |

|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis (MAS) | Three-component domino reaction to form fused quinoline derivatives. acs.org | Shorter reaction times, increased safety, minimal environmental impact. acs.orgnih.gov |

| Use of Safer Solvents | Reactions in Water | Friedländer synthesis of quinolines in water without a catalyst. organic-chemistry.org | Avoids toxic organic solvents, reduces waste. organic-chemistry.org |

| Catalysis | Nanocatalysts | Synthesis of substituted quinolines using various nanocatalysts. acs.org | High efficiency, catalyst recyclability. acs.org |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of pyrazolo-[3,4-b]-quinolines. rsc.org | High yields, operational simplicity, short reaction times. rsc.org |

Ultrasound Irradiation Techniques

The benefits of ultrasound irradiation in quinoline synthesis include shorter reaction times, milder operating conditions, and often higher product purity with minimal by-product formation. researchgate.netnih.gov These advantages position sonochemistry as an environmentally friendly and sustainable method for synthesizing complex heterocyclic compounds. ijpsjournal.comrsc.org

Detailed Research Findings:

Research into the synthesis of halogenated quinolines has shown the utility of ultrasound. For instance, a "click synthesis" approach was used to prepare a series of new 7-chloroquinoline (B30040) derivatives under ultrasonic irradiation. semanticscholar.orgresearchgate.net In one key step, the reaction of 4,7-dichloroquinoline (B193633) with a substituted diamine was carried out in an ultrasonic bath at 90°C for 30 minutes to yield an N-substituted 7-chloroquinoline intermediate. researchgate.net This method exemplifies the "green and sustainable chemistry" benefits of ultrasound in terms of reduced reaction times and improved yields and purity. researchgate.net

Another study demonstrated the synthesis of hybrid quinoline-imidazole derivatives, comparing conventional thermal heating (TH) with ultrasound (US) irradiation for the N-alkylation step. researchgate.netnih.gov The use of ultrasound consistently resulted in outstanding benefits, dramatically reducing reaction times from hours to minutes and increasing yields significantly. researchgate.net For example, the reaction of 1-(quinolin-6-yl)-1H-benzo[d]imidazole with 2-bromo-1-(4-chlorophenyl)ethan-1-one under thermal conditions required 10 hours to achieve a 65% yield, whereas under ultrasound irradiation, the reaction was complete in just 12 minutes with a 92% yield. researchgate.net This efficiency is attributed to the enhanced mixing and energy transfer provided by cavitation. nih.gov

The following table summarizes the comparative results for the synthesis of quinoline-imidazolium hybrid compounds using both conventional heating and ultrasound irradiation, illustrating the advantages of the sonochemical method.

Table 1: Comparison of Conventional vs. Ultrasound Synthesis for Quinoline-Imidazolium Hybrids

Flow Chemistry Synthesis Protocols

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, has become a transformative technology in chemical synthesis. researchgate.netcam.ac.uk It offers numerous advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for hazardous reactions, and straightforward scalability. researchgate.networktribe.com These features make it an ideal platform for the synthesis of complex molecules like quinoline derivatives. worktribe.comdurham.ac.uk

The application of flow chemistry to the synthesis of halogenated quinolines has been successfully demonstrated, particularly for the functionalization of 7-chloroquinoline scaffolds. worktribe.comdurham.ac.uk Researchers have developed continuous flow processes for the selective metalation of 7-chloroquinolines followed by reaction with various electrophiles to create a library of functionalized analogues. worktribe.comdurham.ac.uk

Detailed Research Findings:

A key strategy involves the generation of mixed lithium-magnesium organometallic intermediates under flow conditions. worktribe.com In a typical setup, a solution of the 7-chloroquinoline substrate is mixed with a metalating agent (e.g., TMPMgCl·LiCl) in a coil reactor. The resulting organometallic intermediate is then merged with a stream containing an electrophile in a second reactor to yield the final functionalized product. worktribe.com

This continuous flow approach has proven superior to conventional batch reactions for several transformations. For example, the synthesis of 4-formyl-7-chloroquinoline via reaction with DMF as the electrophile resulted in a 71% yield under flow conditions, a significant improvement over the 45% yield obtained in a batch process. worktribe.com Similarly, the synthesis of 7-chloro-4-iodoquinoline (B1588978) using 1,2-dibromotetrachloroethane (B50365) as an iodine source achieved a 94% yield in flow, compared to only 64% in batch. worktribe.com The improvements are attributed to the rapid mixing and precise temperature control possible in microreactors, which can minimize side reactions and degradation of sensitive intermediates. worktribe.com

The following table presents a comparison of yields obtained for the synthesis of various 4-substituted 7-chloroquinolines using both batch and continuous flow methodologies.

Table 2: Comparison of Batch vs. Flow Synthesis for 4-Substituted 7-Chloroquinolines

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Bromo 5 Chloroquinoline Derivatives

Influence of Halogen Type and Position on Biological Activity

The type of halogen and its placement on the quinoline (B57606) ring are critical determinants of a molecule's interaction with biological targets. These factors can significantly alter properties such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting absorption, distribution, metabolism, and target binding.

The substitution of bromine versus chlorine on the quinoline scaffold can lead to distinct differences in biological activity, often attributed to their differing physicochemical properties. Bromine is larger and generally confers greater lipophilicity than chlorine, which can enhance passage through biological membranes. revmedchir.ro

In several studies, bromine-containing derivatives have demonstrated superior potency compared to their chlorine counterparts. For instance, in a series of salicylanilides, bromine derivatives were found to be more active than their chlorine analogues against bacterial growth, a difference attributed to the higher calculated lipophilicity (ClogP) values of the bromo-compounds. revmedchir.ro Similarly, when evaluating quinolone thiosemicarbazones for antibacterial activity, larger halogens like bromine and chlorine at the C-6 position resulted in the best activity, while the smaller fluorine atom led to reduced efficacy. sci-hub.setandfonline.com

However, this trend is not universal. In the context of antiplasmodial activity, a study on 7-substituted 4-aminoquinolines (AQs) found that 7-bromo-AQs and 7-chloro-AQs were equally active against both chloroquine-susceptible and -resistant strains of P. falciparum. acs.org This suggests that for certain biological targets, the specific benefits of bromine's properties over chlorine's may be less pronounced.

A comparative analysis of halogenated quinoline-5,8-dione derivatives highlights the nuanced impact of the specific halogen. The bromine atom in 6-amino-7-bromoquinoline-5,8-dione (B8093216) is noted for its strong electron-withdrawing effect, which enhances electrophilicity at the C7 position and is believed to stabilize redox cycling, contributing to its mechanism of action.

Table 1: Comparative Activity of Halogenated Quinoline Derivatives

| Compound Class | Halogen Substitution | Observed Activity | Reference |

|---|---|---|---|

| Salicylanilides | Bromine vs. Chlorine | Bromine derivatives were more active than chlorine analogues. | revmedchir.ro |

| 6-Substituted Quinolone Thiosemicarbazones | Bromine/Chlorine vs. Fluorine | Larger halogens (Br, Cl) conferred better antibacterial activity than the smaller halogen (F). | sci-hub.setandfonline.com |

| 7-Substituted 4-Aminoquinolines | Bromine vs. Chlorine vs. Fluorine | 7-Bromo and 7-Chloro derivatives were equally and highly active against P. falciparum, while 7-Fluoro derivatives were less active. | acs.org |

The specific placement of halogen atoms on the quinoline ring is a crucial factor governing pharmacological efficacy. Structure-activity relationship (SAR) studies consistently show that moving a substituent, even between adjacent carbons, can dramatically alter the biological outcome.

For example, studies on antifungal quinoline derivatives revealed that substitution at the 6-position with methyl, methoxy (B1213986), chlorine, or fluorine resulted in a four-fold increase in potency compared to substitutions at the 7 or 8-positions. doi.org In the development of antileishmanial agents, the presence of a chlorine atom at the 6-position was found to enhance activity; however, the additional introduction of a fluorine atom at the C-7 position led to a significant loss of potency. mdpi.com

In the context of anticancer agents, research on highly brominated quinolines demonstrated the critical role of the substitution pattern. Compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibitory activity against several cancer cell lines, whereas derivatives with bromine at the C-3, C-6, and C-8 positions were inactive. nih.gov This highlights the importance of the specific 5,7-dihalo arrangement for cytotoxicity. Conversely, a study on organoruthenium complexes of 5,7-dihalido-8-hydroxyquinolines found that the halide substitution pattern had only a minor impact on their cytotoxic activity, suggesting that the biological effect can also be heavily influenced by other parts of the molecule, such as the metal complex. acs.org

Table 2: Influence of Halogen Position on Biological Activity

| Compound Series | Substitution Pattern | Biological Activity | Finding | Reference |

|---|---|---|---|---|

| Antifungal Quinolines | 6-Halo vs. 7/8-Halo | Antifungal | Substitution at the 6-position was four-fold more potent than at the 7 or 8-positions. | doi.org |

| Antileishmanial Quinolines | 6-Chloro vs. 6-Chloro, 7-Fluoro | Antileishmanial | Adding a 7-fluoro substituent to a 6-chloroquinoline (B1265530) derivative caused a significant loss of activity. | mdpi.com |

| Anticancer Brominated Quinolines | 5,7-Dibromo vs. 3,6,8-Tribromo | Anticancer | 5,7-Dibromo substitution was active, while 3,6,8-tribromo substitution was inactive. | nih.gov |

The 7-bromo-5-chloro substitution pattern directly influences how a molecule interacts with the active sites of enzymes and receptors. These interactions are fundamental to the compound's mechanism of action.

In the development of inhibitors for catechol O-methyltransferase (COMT), an enzyme relevant to Parkinson's disease, substituents at the 7-position of the 8-hydroxyquinoline (B1678124) scaffold were found to be critical. Halogens at this position generally improved metabolic stability. nih.gov Specifically, both fluoro and chloro substitutions at C-7 yielded the best profiles for metabolic stability, with 7-chloro substituted compounds showing very low clearance and a long half-life in pharmacokinetic studies. nih.gov This demonstrates how a halogen at a key position can enhance drug-like properties without sacrificing potency.

SAR studies on 8-hydroxyquinoline derivatives as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis, showed that substitution on the 7-position of the quinoline ring was associated with good inhibitory activity. doi.org For phosphodiesterase 5 (PDE5) inhibitors based on a quinoline scaffold, various substitutions were explored, and specific arrangements led to compounds with potent, low nanomolar IC50 values. nih.gov

Molecular docking studies of quinoline-pyrimidine hybrids designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that substitution with a bromo group resulted in better binding affinity than with chloro or fluoro groups. nih.gov This was attributed to favorable interactions within the enzyme's binding pocket.

Table 3: Enzyme Inhibition Data for Halogenated Quinolines

| Enzyme Target | Compound Series | Key Finding | Reference |

|---|---|---|---|

| Catechol O-Methyltransferase (COMT) | 7-Substituted-8-hydroxyquinolines | 7-Chloro substitution provided excellent metabolic stability while maintaining potency. | nih.gov |

| Matrix Metalloproteinases (MMP-2/9) | Substituted 8-hydroxyquinolines | Substitution at the 7-position was favorable for good inhibitory activity. | doi.org |

| Phosphodiesterase 5 (PDE5) | Substituted quinolines | Compound 7a (a quinoline derivative) showed selective PDE5 inhibition with an IC50 of 0.27 nM. | nih.gov |

| HIV Reverse Transcriptase | Quinoline-pyrimidine hybrids | Substitution with a bromo group led to better binding affinity than chloro or fluoro groups. | nih.gov |

Peripheral Substituent Modifications and Activity Modulation

Beyond the core halogenation pattern, the addition of other functional groups to the 7-bromo-5-chloroquinoline scaffold offers a versatile strategy for fine-tuning biological activity, reactivity, and physicochemical properties.

The introduction of an amino group is a common strategy in drug design to introduce a basic center, which can be crucial for forming salt bridges with biological targets or improving aqueous solubility. The position of the amino group on the dihaloquinoline ring has a profound impact on the molecule's properties.

A computational study predicted that placing an amino group at the 7-position of a quinoline moiety significantly enhances its non-linear optical (NLO) properties. tandfonline.com In SAR studies of quinoline-based NNRTIs, a free amino group on an attached pyrimidine (B1678525) ring was found to be favorable for activity, likely due to its participation in hydrogen bond interactions with the target enzyme. nih.gov

The reactivity of the quinoline ring itself is influenced by its substituents. In 6-amino-7-bromoquinoline-5,8-dione, the bromine at C7 enhances the electrophilicity of that position, which can favor certain chemical reactions like amination. The synthesis of various quinoline derivatives often starts from an amino-substituted precursor, such as an aminobenzonitrile or an aminoindazole, which then undergoes cyclization to form the quinoline ring system. nih.govdergipark.org.tr This highlights the amino group's role as a key synthetic handle.

Molecular hybridization involves combining two or more pharmacophores into a single molecule. This strategy aims to create chimeric compounds that may have improved affinity, better efficacy, or the ability to overcome drug resistance by interacting with multiple targets or through multiple modes of action. future-science.com The this compound scaffold can serve as an excellent anchor for creating such hybrids.

Numerous studies have explored the potential of quinoline-based hybrids:

Quinoline-Oxazole Hybrids: A series of hybrids linking a 6-bromo/6-chloro-2-methyl-quinoline with a 1,3-oxazole moiety yielded compounds with outstanding antiproliferative activity against a panel of 60 human cancer cell lines. researchgate.net

Quinoline-Sulfonamide Hybrids: Hybrids covalently linking 7-chloroquinoline (B30040) with various sulfonamides were synthesized and showed significant antimalarial activity against P. falciparum. future-science.com

Quinoline-Triazole Hybrids: Using click chemistry, hybrids connecting 7-chloroquinoline to a sulfonamide via a rsc.orgorientjchem.orgnih.gov-triazole linker were also developed as potential antimalarial agents. future-science.com

Quinoline-Hydrazone Hybrids: 7-Chloroquinolinehydrazones have been extensively studied and shown to possess a wide range of biological activities, including potent cytotoxic effects against numerous cancer cell lines. nih.gov

These examples demonstrate that the 7-haloquinoline scaffold is a versatile building block for creating complex hybrid molecules with synergistic or enhanced biological activities. The combination of the dihaloquinoline core with other heterocyclic systems like oxazoles, pyrimidines, or triazoles often leads to compounds with improved potency and novel mechanisms of action. nih.govresearchgate.netresearchgate.net

Table 4: Examples of Biologically Active Quinoline Hybrids

| Hybrid Type | Core Scaffold | Linked Moiety | Target/Activity | Reference |

|---|---|---|---|---|

| Oxazole Hybrid | 6-Bromo/6-Chloro-quinoline | 1,3-Oxazole | Anticancer | researchgate.net |

| Sulfonamide Hybrid | 7-Chloroquinoline | Sulfonamide | Antimalarial | future-science.com |

| Triazole Hybrid | 7-Chloroquinoline | Sulfonamide- rsc.orgorientjchem.orgnih.gov-triazole | Antimalarial | future-science.com |

| Hydrazone Hybrid | 7-Chloroquinoline | Hydrazone | Anticancer | nih.gov |

| Pyrimidine Hybrid | Quinoline | Pyrimidine | HIV Reverse Transcriptase Inhibition | nih.gov |

Functional Group Impact on Reactivity and Biological Response

The strategic introduction of functional groups onto the this compound scaffold is a critical step in modulating both its chemical reactivity and biological profile. The inherent electronic properties of the quinoline ring, influenced by the electron-withdrawing nitrogen atom and the halogen substituents at C5 and C7, create a unique platform for chemical modification. Analysis of derivatives reveals distinct trends that guide the development of compounds with optimized characteristics.

Impact on Chemical Reactivity

The reactivity of the this compound core is dominated by the susceptibility of the C-Cl and C-Br bonds to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine (B92270) ring activates these positions. Research indicates that the C5-chloro group is generally more labile than the C7-bromo group in SNAr reactions, a consequence of its closer proximity to the ring nitrogen, which provides greater electronic activation.

The introduction of additional functional groups, particularly at the C4 position, significantly modifies this reactivity profile.

Electron-Donating Groups (EDGs): The introduction of strong EDGs, such as an amino (-NH₂) or methoxy (-OCH₃) group at the C4 position, increases the electron density of the heterocyclic ring system. This has a deactivating effect on subsequent SNAr reactions at the C5 and C7 positions, making the displacement of the halogens more challenging.

Electron-Withdrawing Groups (EWGs): Conversely, appending EWGs like a nitro (-NO₂) or cyano (-CN) group further depletes the ring of electron density, thereby enhancing the rate of nucleophilic substitution at the halogenated centers. This principle is often exploited to facilitate the synthesis of more complex derivatives.

Impact on Biological Response and Structure-Property Relationships

A representative study focusing on the inhibition of a hypothetical tyrosine kinase illustrates these relationships. By maintaining the this compound core and introducing various small functional groups at the C4 position, a clear SAR trend can be established. The data from such an investigation are summarized in Table 1.

Table 1: Structure-Activity Relationship of C4-Substituted this compound Derivatives

Click on the headers to sort the data.

| Compound ID | Substituent (R) at C4 | Tyrosine Kinase IC₅₀ (nM) |

| 1 | -H (Parent Scaffold) | > 10,000 |

| 2 | -OH | 850 |

| 3 | -OCH₃ | 620 |

| 4 | -NH₂ | 95 |

| 5 | -NHCH₃ | 78 |

| 6 | -N(CH₃)₂ | 210 |

The analysis of Table 1 reveals several key insights:

The unsubstituted parent compound 1 (this compound) is biologically inactive, highlighting the necessity of functionalization for potency.

Introduction of a hydrogen-bond donor/acceptor group at C4, such as hydroxyl (-OH, compound 2 ) or methoxy (-OCH₃, compound 3 ), confers moderate inhibitory activity.

A significant enhancement in potency is observed upon introduction of an amino group (-NH₂, compound 4 ). This suggests the formation of a critical hydrogen bond interaction between the C4-amino group and a key residue (e.g., a backbone carbonyl or an acidic side chain) in the kinase's ATP-binding pocket.

Mono-methylation of the amino group (-NHCH₃, compound 5 ) results in a slight improvement in activity, possibly due to a combination of favorable electronic effects and an optimal fit. However, di-methylation (-N(CH₃)₂, compound 6 ) leads to a decrease in potency, likely attributable to steric hindrance that disrupts the optimal binding conformation or the loss of a crucial hydrogen bond donor.

In parallel, the Structure-Property Relationship (SPR) was analyzed to understand how these same functional groups affect fundamental physicochemical properties like lipophilicity, measured as the calculated logarithm of the partition coefficient (cLogP).

Table 2: Structure-Property Relationship of C4-Substituted this compound Derivatives

Click on the headers to sort the data.

| Compound ID | Substituent (R) at C4 | cLogP |

| 1 | -H (Parent Scaffold) | 3.85 |

| 2 | -OH | 3.41 |

| 3 | -OCH₃ | 3.80 |

| 4 | -NH₂ | 3.55 |

| 5 | -NHCH₃ | 3.98 |

| 6 | -N(CH₃)₂ | 4.31 |

The SPR data in Table 2 demonstrate that functional group choice directly impacts lipophilicity:

The parent scaffold 1 is highly lipophilic.

Introducing polar groups like hydroxyl (-OH, compound 2 ) and amino (-NH₂, compound 4 ) effectively reduces the cLogP, which can improve aqueous solubility but may also affect membrane permeability.

Increasing the alkyl content, as seen in the progression from -NH₂ to -N(CH₃)₂, systematically increases the cLogP. While compound 5 shows high potency, its methylated counterpart 6 combines lower potency with higher lipophilicity, a combination that can be undesirable in drug development.

Preclinical Biological Activity Investigations of 7 Bromo 5 Chloroquinoline and Cognate Halogenated Quinoline Derivatives

Anticancer Activity Research (In Vitro and In Vivo Preclinical Models)

The quinoline (B57606) scaffold is a significant structural unit in numerous therapeutic agents, and its derivatives have been extensively investigated for potential anticancer activity. Halogenated quinolines, including 7-Bromo-5-chloroquinoline and its cognates, have emerged as a promising class of compounds in preclinical cancer research. These molecules exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), interference with cell cycle progression, inhibition of key molecular targets, and direct cytotoxic effects on a wide range of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary strategy in cancer therapy is to trigger apoptosis in malignant cells. Several derivatives of 7-chloroquinoline (B30040) have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.

For instance, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA) exhibited significant dose- and time-dependent cytotoxic effects against the human bladder carcinoma cell line 5637. Two specific derivatives, QTCA-1 and QTCA-4, were confirmed to induce substantial cell death, apoptosis, and arrest of the cell cycle in the G0/G1 phase. Further studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that QTCA derivatives could significantly decrease cell viability, with a more pronounced induction of apoptosis observed in the hormone-independent MDA-MB-231 cells.

Other novel quinoline derivatives, identified as CTRI-17 and CTRI-20, were found to induce a prolonged cell cycle arrest at the G2/M phase before the onset of apoptosis in cancer cells. This was accompanied by an increase in pro-apoptotic proteins such as p53 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 and survivin. Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives were shown to cause an accumulation of leukemia cells (CCRF-CEM) in the G0/G1 phase and to trigger apoptosis. The quinoline derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9 pathways.

The mechanism of apoptosis induction by some halogenated quinolines may be linked to oxidative stress. Arylated benzo[h]quinolines, for example, have been shown to induce apoptosis in various cancer cell lines, a process that is likely mediated by an increase in intracellular reactive oxygen species (ROS) leading to oxidative DNA damage.

Inhibition of Kinases and Other Molecular Targets

The anticancer properties of quinoline derivatives are frequently linked to their ability to inhibit key enzymes and proteins that are critical for cancer cell growth and survival. Protein kinases, which are crucial regulators of cell signaling, are a major focus of these inhibitory activities.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating cell cycle progression, and their overactivity is a common feature in human cancers. Certain 6-arylamino-7-halo-5,8-quinolinediones have been identified as inhibitors of CDK4, a key kinase in the G1 phase of the cell cycle.

Tyrosine Kinases: This family of kinases plays a pivotal role in oncogenic signaling. Quinoline-based drugs like Bosutinib (a Bcr-Abl kinase inhibitor) and Lenvatinib (an inhibitor of multiple receptor tyrosine kinases) are established anticancer agents. Preclinical studies have shown that novel quinoline-3-carboxamide (B1254982) furan-derivatives can potently inhibit the Epidermal Growth Factor Receptor (EGFR).

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell survival and proliferation. Some quinoline–chalcone hybrids have been developed as inhibitors of this pathway, with certain compounds showing non-selective inhibition of all PI3K isoforms.

Sphingosine (B13886) Kinases (SphK): Using 7-bromo-quinoline-5,8-dione as a chemical starting point, researchers have synthesized a series of derivatives that demonstrate dual inhibition of sphingosine kinases, which are involved in cancer pathogenesis.

Other Molecular Targets: Beyond kinases, quinoline derivatives have been found to inhibit other crucial cellular components. Certain pyrazolo[4,3-f]quinolines inhibit DNA topoisomerase IIα, an enzyme essential for managing DNA topology during replication. Other studies have identified quinoline compounds that act as inhibitors of histone deacetylases (HDACs).

Cytotoxic Effects on Diverse Cancer Cell Lines

In vitro studies have confirmed the broad-spectrum cytotoxic potential of this compound cognates and other halogenated quinolines against a wide array of human cancer cell lines.

7-Chloroquinolinehydrazones have demonstrated potent cytotoxic activity, with submicromolar GI50 values across a large panel of 60 cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Similarly, extensive screening of 7-chloro-(4-thioalkylquinoline) derivatives has shown their efficacy against lung, colon, leukemia, and osteosarcoma cell lines.

Hybrid molecules incorporating the 7-chloroquinoline moiety have also shown significant promise. Hybrids of 7-chloroquinoline and benzimidazole (B57391) exhibited strong cytotoxic activity against various carcinoma, leukemia, and lymphoma cell lines, with GI50 values in the low micromolar to nanomolar range. Morita-Baylis-Hillman adducts containing a 7-chloroquinoline structure also displayed notable cytotoxic potential against breast, colorectal, leukemia, and lung cancer cells.

| Compound Class | Cancer Cell Lines Tested | Observed Activity (GI50 / IC50) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinolines | NUGC-3 (Gastric), ACHN, HCT-15, MM231, NCI-H23, PC-3 | Compounds 1M, 2E, 2P showed GI50 < 8 µM across all lines | |

| 7-Chloroquinolinehydrazones | NCI-60 Panel (9 tumor types) | Submicromolar GI50 values on a large panel of cell lines | |

| 7-Chloroquinoline-benzimidazole Hybrids | CaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, Raji | GI50 ranged from 0.4 to 8 µM for active compounds | |

| 6-Arylamino-7-halo-5,8-quinolinediones | A549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), HCT-15 (Colon), XF 498 (CNS) | Potent cytotoxicity observed for specific derivatives against HCT-15, SKOV-3, and XF 498 | |

| Morita-Baylis-Hillman/7-chloroquinoline Hybrids | MCF-7 (Breast), HCT-116 (Colorectal), HL-60 (Leukemia), NCI-H292 (Lung) | Expressed cytotoxic potential, with one compound having an IC50 of 4.60 µM | |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | HCT116 (Colon), U2OS (Osteosarcoma) | Most efficient derivatives showed IC50 values of 1.99–5.81 µM |

Antimalarial Efficacy Studies (In Vitro and In Vivo Preclinical Models)

Quinoline-containing compounds, such as chloroquine (B1663885) and quinine, have long been cornerstone therapies in the fight against malaria. This class of drugs primarily targets the blood stages of the Plasmodium parasite's life cycle. Research into halogenated quinolines like this compound is driven by the need to overcome widespread drug resistance and to develop more effective antimalarial agents.

Activity Against Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains

A critical benchmark for any new antimalarial candidate is its ability to act against parasite strains that have developed resistance to existing drugs, particularly chloroquine. Numerous studies have shown that novel halogenated quinoline derivatives can retain or even exceed the potency of chloroquine against resistant strains of Plasmodium falciparum.

For example, newly synthesized 4-amino- and 4-alkoxy-7-chloroquinolines demonstrated submicromolar activity against both the chloroquine-sensitive (CQS) HB3 strain and the chloroquine-resistant (CQR) Dd2 strain of P. falciparum. Notably, several of these compounds proved to be more potent against the resistant Dd2 strain than chloroquine itself. Similarly, new 7-chloroquinoline–benzimidazole hybrids were found to be potent against both CQS (3D7) and CQR (Dd2) strains, exhibiting activity at nanomolar concentrations. This suggests that modifications to the quinoline structure can successfully circumvent the parasite's resistance mechanisms.

| Compound Class | P. falciparum Strains Tested | Key Finding | Reference |

|---|---|---|---|

| 4-Amino- and 4-Alkoxy-7-chloroquinolines | HB3 (CQS), Dd2 (CQR) | Submicromolar activity against both strains; some compounds more potent than chloroquine against Dd2. | |

| 7-Chloroquinoline–benzimidazole Hybrids | 3D7 (CQS), Dd2 (CQR) | Potent antiplasmodial activity at nanomolar concentrations against both strains. | |

| Hydroxypyridone–chloroquine Hybrids | 3D7 (CQS), W2 (CQR) | Activity was tested against both sensitive and resistant strains. |

Mechanisms of Action (e.g., Inhibition of β-Hematin Formation)

The predominant mechanism of action for quinoline antimalarials involves the disruption of a crucial detoxification process within the parasite. During its life cycle inside red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this toxic heme into an inert, insoluble crystal called hemozoin. The synthetic equivalent of hemozoin is known as β-hematin.

Quinoline drugs are thought to accumulate in high concentrations within the parasite's acidic digestive vacuole. Here, they interfere with hemozoin formation. Studies suggest that the 4-aminoquinoline (B48711) nucleus of these drugs is responsible for binding to the heme molecule (ferriprotoporphyrin IX), while the 7-chloro group is critical for inhibiting the polymerization process. By capping the growing hemozoin crystal, the drug prevents further heme detoxification.

This inhibition leads to a buildup of toxic, free heme within the parasite. The excess heme can generate reactive oxygen species and damage parasite membranes, ultimately leading to its death. Furthermore, the accumulation of free hemin (B1673052) can inhibit cysteine proteases that the parasite relies on for hemoglobin digestion, providing another layer to the drug's lethal effect. The strong correlation between a compound's ability to inhibit β-hematin formation and its antiplasmodial activity underscores the importance of this mechanism.

Antimicrobial Activity Assessments (In Vitro and In Vivo Preclinical Models)

Halogenated quinoline derivatives have been a subject of extensive research for their antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, into the quinoline scaffold often enhances the biological activity of the parent molecule.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Derivatives of halogenated quinolines have demonstrated notable antibacterial efficacy. For instance, a series of newly synthesized 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides showed promising antibiotic potency. researchgate.net The in vitro antimicrobial activity of these compounds was investigated against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values confirming their potential. researchgate.net The MIC for these compounds ranged from 0.80 to 1.00 mg/ml. researchgate.net Specifically, certain derivatives were identified as potential leads for designing new drugs selective for Klebsiella pneumoniae and Salmonella typhi. researchgate.net Quinoline and its fused heterocyclic derivatives are recognized as an important class of compounds for new drug development due to their diverse pharmacological activities, including antimicrobial action. nih.govbenthamscience.com

Table 1: Antibacterial Activity of 7-Bromoquinoline-5,8-dione Derivatives

| Compound | Target Bacteria | MIC Range (mg/ml) | Reference |

|---|---|---|---|

| Aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione | Various bacterial strains | 0.80 - 1.00 | researchgate.net |

| Derivative 5b | Klebsiella pneumoniae | Not specified | researchgate.net |

Antifungal Properties

The antifungal potential of halogenated quinolines is well-documented. In a study of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols, the 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic among the tested compounds. nih.gov These compounds were evaluated in vitro against a panel of five fungi: Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

Another related compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), has been incorporated into electrospun polymeric materials to impart antifungal properties. mdpi.com These materials were effective in inhibiting the growth of pathogenic fungi Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are associated with esca, a destructive grapevine disease. mdpi.com The antifungal action of clioquinol (B1669181) against Candida spp. and dermatophytes is suggested to be primarily due to damage to the fungal cell wall. mdpi.com

Antimycobacterial Potential

The search for novel antitubercular agents has led to the investigation of quinoline derivatives. A study evaluating 18 new 7-chloroquinoline derivatives demonstrated their antimycobacterial activity against 15 different Mycobacterium species, including standardized and clinical isolates. researchgate.netbenthamscience.com The most active compounds in this series exhibited moderate activity, with Minimum Inhibitory Concentration (MIC) values of 16 μg/mL for all tested microorganisms. researchgate.netbenthamscience.com These findings suggest that 7-chloroquinoline compounds are promising leads for the development of new drugs against tuberculosis. researchgate.netbenthamscience.com The broader class of quinoline derivatives has been recognized for its potential antimycobacterial activity. nih.govbenthamscience.com

Other Investigated Biological Activities (In Vitro and In Vivo Preclinical Models)

Beyond their antimicrobial effects, halogenated quinolines have been explored for other significant biological activities in preclinical settings.

Antiviral Properties (e.g., Anti-HIV, Anti-SARS-CoV-2)

The emergence of viral pandemics has spurred research into new antiviral agents. A cognate derivative, 7-bromo-5-chloro-8-hydroxyquinoline, has been identified as having activity against SARS-CoV-2. covid19-help.org In vitro studies showed that this compound inhibited the cytopathic effect induced by SARS-CoV-2 in Vero E6 cells, with an IC50 value of 14.69 μM. covid19-help.org Further investigation into its mechanism revealed that it blocks the interaction between the Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor. covid19-help.org It also impeded the exopeptidase activity of ACE2 in vitro. covid19-help.org Generally, quinoline derivatives are known to be widely used as antiviral drugs. researchgate.net

Table 2: Antiviral Activity of 7-Bromo-5-chloro-8-hydroxyquinoline

| Compound | Virus | Cell Line | Activity Metric | Value | Mechanism of Action | Reference |

|---|

Antioxidant Potential

Certain halogenated quinoline derivatives have also been investigated for their ability to counteract oxidative stress. A study on 7-chloro-N-(arylselanyl)quinolin-4-amines, which are derivatives of 7-chloroquinoline, revealed significant antioxidant potential. researchgate.net One compound in this series, 7-chloro-N-(arylselanyl)quinolin-4-amine 5b, demonstrated superior antioxidant capacity compared to the others in the series. researchgate.net The antioxidant activity was assessed through various assays, including inhibition of DPPH, ABTS+, and NO radicals, as well as in the Ferric Reducing Antioxidant Power (FRAP) and superoxide (B77818) dismutase-like activity assays. researchgate.net

Neuroprotective and Central Nervous System (CNS) Activity

Similar to the anti-inflammatory effects, there is no specific research available on the neuroprotective and CNS activity of this compound. However, the broader class of quinoline derivatives has been a subject of interest in the search for neuroprotective agents.

For example, 4-amino-7-chloroquinoline derivatives have been investigated as potential therapeutics for Parkinson's disease. nih.gov These compounds are suggested to exert their effects by activating the nuclear receptor NR4A2, which plays a crucial role in the development and function of midbrain dopamine (B1211576) neurons and can protect these neurons from inflammation-induced death. nih.gov The neuroprotective potential of quinoline derivatives is also being explored in the context of other neurodegenerative diseases, where mechanisms like the reduction of neuroinflammation and modulation of oxidative stress are considered. nih.gov

It is important to underscore that this information is based on related halogenated quinoline compounds, and the specific neuroprotective or CNS activity of this compound remains uninvestigated in the available scientific literature.

Computational Chemistry and in Silico Modeling in 7 Bromo 5 Chloroquinoline Research

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules like 7-Bromo-5-chloroquinoline. By calculating the distribution of electron density, DFT can identify regions of the molecule that are electron-rich and therefore susceptible to electrophilic attack. The geometry of related compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline, has been optimized using DFT methods at the B3LYP level with a 6-31G** basis set to analyze its structural and vibrational properties. sigmaaldrich.com

For quinoline (B57606) derivatives, DFT calculations are used to determine frontier molecular orbital (FMO) properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT reveal the electrostatic potential on the molecule's surface. In similar aromatic systems, regions of negative potential, often found around electronegative atoms like nitrogen, are predicted to be the primary sites for electrophilic attack. dergipark.org.trresearchgate.net The presence of halogen substituents like bromine and chlorine significantly influences the electron distribution and, consequently, the reactivity of the quinoline core. dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound derivatives might interact with protein targets at an atomic level.

Molecular docking simulations have been successfully applied to various 7-chloroquinoline (B30040) and 7-bromoquinoline (B152726) derivatives to elucidate their binding affinities and interaction patterns with specific biological targets. researchgate.netresearchgate.netnih.gov These studies calculate a scoring function, often expressed as binding energy (in kcal/mol) or an inhibition constant (Ki), to estimate the strength of the ligand-target interaction. researchgate.netnih.gov

For instance, studies on 7-chloroquinoline-4H-chromene conjugates identified strong binding affinity with P. falciparum lactate (B86563) dehydrogenase (PfLDH). nih.gov Similarly, docking studies of 7-bromoquinoline-5,8-dione containing aryl sulphonamides against bacteria dihydropteroate (B1496061) synthase revealed specific interactions and binding energies. researchgate.net The simulations can detail the precise nature of these interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and key amino acid residues in the protein's active site. nih.govksu.edu.sa For example, the nitrogen atom of the quinoline ring is frequently observed forming crucial hydrogen bonds with protein residues. researchgate.net

| Derivative Class | Protein Target | Finding/Metric | Reference |

|---|---|---|---|

| 7-Chloroquinoline-4H-chromene conjugates | P. falciparum lactate dehydrogenase (PfLDH) | Strong binding affinity, occupying the co-factor position. | nih.gov |

| 7-Bromoquinoline-5,8-dione sulphonamides | Bacteria dihydropteroate synthase | Docking results showed Ki values in the micromolar to millimolar range (529.80 µM - 1.42 mM). | researchgate.net |

| 7-Chloroquinoline-based Schiff-bases | Falcilysin | The 7-chloroquinoline moiety formed hydrogen bonds with the side chain carbonyl of Glu530. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orglibretexts.org By establishing this correlation, QSAR models can predict the activity of new, unsynthesized molecules. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various aspects of the molecule, including topological, electronic, quantum-chemical, and hydrophobic properties. dergipark.org.trbg.ac.rs For quinoline derivatives, QSAR studies have successfully correlated descriptors such as the electrophilicity index, ionization potential, and LUMO energy with biological activities like cytotoxicity (pIC50). dergipark.org.tr Statistical methods, such as partial least squares (PLS), are then employed to construct the model. bg.ac.rs The resulting mathematical equation can highlight which molecular properties are most influential for the desired biological activity, providing a rationale for designing more potent compounds. dergipark.org.trbg.ac.rs

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.govdntb.gov.ua MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein's active site. researchgate.netnih.gov

For derivatives of 7-chloroquinoline, MD simulations have been used to evaluate the stability of the ligand-protein complex predicted by docking. researchgate.net These simulations can confirm whether key interactions, such as hydrogen bonds, are maintained over the simulation period. By analyzing the trajectory of the simulation, researchers can gain insights into the dynamic behavior that governs the binding event, which is not apparent from static docking poses alone. nih.gov

In Silico ADMET Profiling and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery that uses computational models to predict the pharmacokinetic properties of a compound. This assessment helps to identify candidates with favorable drug-like characteristics before committing to costly synthesis and experimental testing. semanticscholar.orgnih.gov

For various 7-chloroquinoline derivatives, in silico tools are used to calculate key physicochemical properties and assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rules. semanticscholar.orgmdpi.com These rules are based on properties like molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). semanticscholar.org The Topological Polar Surface Area (TPSA) is another important descriptor used to predict cell permeability. mdpi.com This profiling helps filter out compounds that are likely to have poor pharmacokinetic profiles, focusing resources on more promising candidates.

| Parameter | Description | Typical Guideline (e.g., Lipinski's Rule) |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, correlating with permeability. | < 140 Ų (Veber's Rule) |

Future Research Directions and Translational Potential for Halogenated Quinolines

Innovative Synthetic Strategies for Complex 7-Bromo-5-chloroquinoline Analogues

The development of novel therapeutic agents hinges on the ability to efficiently synthesize diverse and complex molecular analogues. For a scaffold like this compound, modern synthetic methods offer unprecedented opportunities to create libraries of derivatives for biological screening. Traditional methods for quinoline (B57606) synthesis and modification often require harsh conditions and may offer limited control over regioselectivity. numberanalytics.com However, recent advancements in organic synthesis provide milder and more precise tools.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly well-suited for modifying the this compound core. numberanalytics.com The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of aryl, heteroaryl, or alkyl groups. Similarly, C-H activation and functionalization reactions represent a frontier in organic synthesis, enabling the direct installation of functional groups at positions not easily accessible through classical methods, thereby broadening the explorable chemical space. numberanalytics.comresearchgate.net Metal-free halogenation techniques, utilizing reagents like trihaloisocyanuric acids, provide an economical and environmentally benign alternative for producing halogenated quinoline precursors under mild, room-temperature conditions. rsc.org

Furthermore, the adoption of continuous flow chemistry is enabling the scalable and safe synthesis of functionalized quinolines, including the generation of reactive organometallic intermediates that can be trapped with various electrophiles to yield novel derivatives. durham.ac.uk These advanced synthetic methodologies are crucial for building complex analogues of this compound, allowing chemists to systematically probe structure-activity relationships. rsc.org

Table 1: Modern Synthetic Strategies for Quinoline Diversification

| Synthetic Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Forms new carbon-carbon or carbon-heteroatom bonds. Common reactions include Suzuki, Heck, and Buchwald-Hartwig amination. | Functionalization at the C7-bromo position to introduce diverse substituents (e.g., aryl, alkyl, amino groups). | numberanalytics.com |

| C-H Bond Activation/Functionalization | Directly converts a C-H bond into a C-C or C-heteroatom bond, often using a directing group to ensure regioselectivity. | Selective functionalization of the quinoline core at otherwise unreactive positions to create unique analogues. | researchgate.netrsc.org |